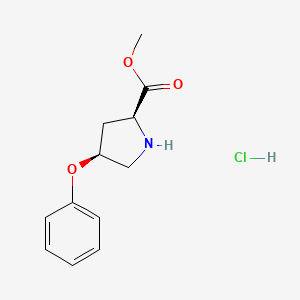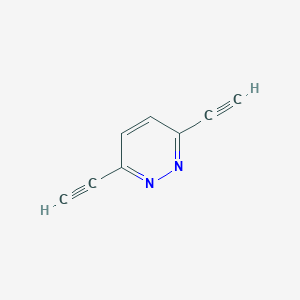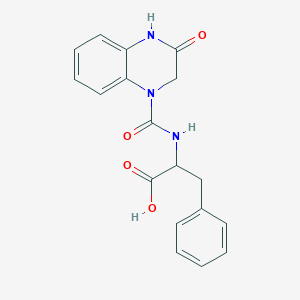
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
Vue d'ensemble
Description
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in the scientific community due to its potential as a local anesthetic. QX-314 has been shown to have a longer duration of action and greater potency compared to traditional local anesthetics. In addition, QX-314 has been investigated for its potential use in pain management and as a tool for studying neuronal physiology.
Applications De Recherche Scientifique
NMDA Receptor Antagonism
Research by Carling et al. (1992) has shown that 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to the chemical structure of interest, have antagonist activity at the glycine site on the NMDA receptor. This indicates potential applications in neurological research, particularly in studies related to neurotransmitter systems and neuropharmacology.
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions of compounds structurally similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid. For instance, Petasis and Patel (2000) explored the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids. Similarly, Haripriya et al. (2014) reported the synthesis of various quinoxaline derivatives, showcasing the chemical versatility and potential for creating new compounds with diverse biological activities.
Antimicrobial Applications
The research conducted by Patel and Patel (2010) demonstrates the synthesis and antimicrobial study of thiazolidinone derivatives based on fluoroquinolone and quinoxaline structures. This indicates a potential application of related compounds in the development of new antimicrobial agents.
Tautomerism Studies
D. Chapman (1966) studied the tautomerism of quinoxaline derivatives, which is relevant for understanding the chemical properties and reactivity of compounds like 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid. Such studies are crucial for predicting the behavior of these compounds in different chemical environments.
Other Research Areas
Other studies have explored various aspects of quinoxaline derivatives, including their synthesis, chemical properties, and potential applications in medicinal chemistry. For example, Kumar et al. (2009) investigated functionalized amino acid derivatives for potential use in anticancer agents.
Propriétés
IUPAC Name |
2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUELDWMJPCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



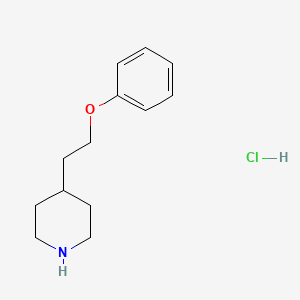

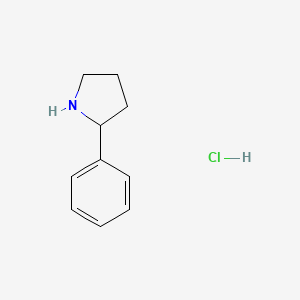
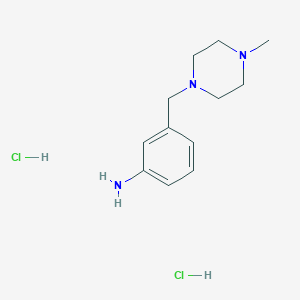
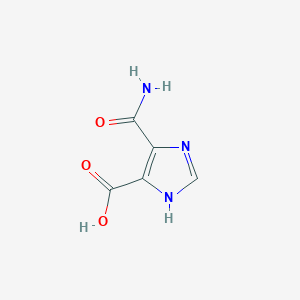
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)

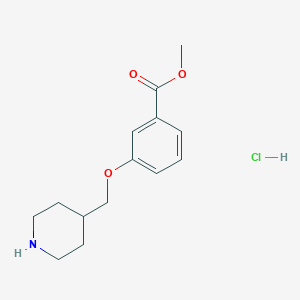

![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
